4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide
CAS No.: 1005640-68-5
Cat. No.: VC14725492
Molecular Formula: C14H16ClF3N6O2
Molecular Weight: 392.76 g/mol
* For research use only. Not for human or veterinary use.
![4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide - 1005640-68-5](/images/structure/VC14725492.png)
Specification
CAS No. | 1005640-68-5 |
---|---|
Molecular Formula | C14H16ClF3N6O2 |
Molecular Weight | 392.76 g/mol |
IUPAC Name | 4-[2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-1-ethylpyrazole-3-carboxamide |
Standard InChI | InChI=1S/C14H16ClF3N6O2/c1-4-23-5-8(10(21-23)12(19)25)20-13(26)7(3)24-6(2)9(15)11(22-24)14(16,17)18/h5,7H,4H2,1-3H3,(H2,19,25)(H,20,26) |
Standard InChI Key | JDZZIILERGXHNQ-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C(=N1)C(=O)N)NC(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C |
Introduction
Structural Characterization and Molecular Design
Core Architecture and Substituent Analysis
The compound features a bis-pyrazole framework interconnected via a propanoyl linker. The first pyrazole ring (Position 1) is substituted with a 4-chloro-5-methyl-3-(trifluoromethyl) group, while the second pyrazole (Position 4) contains an ethyl group at N1 and a carboxamide moiety at C3. The trifluoromethyl (-CF3) and chloro (-Cl) groups enhance electronegativity and lipophilicity, critical for membrane permeability . The ethyl chain at N1 of the second pyrazole likely reduces metabolic degradation, a common strategy in prodrug design .
Stereoelectronic Effects
The electron-withdrawing nature of -CF3 and -Cl induces partial positive charges on adjacent carbons, potentially facilitating nucleophilic interactions in biological targets. Conversely, the carboxamide group (-CONH2) offers hydrogen-bonding capabilities, enhancing target affinity .
Synthetic Methodologies
Retrosynthetic Strategy
The compound can be synthesized via a convergent approach:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters.
-
Propanoyl Linker Installation: Acylation of the primary amine on the second pyrazole using 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid.
Key Intermediate Synthesis
Intermediate A (1-Ethyl-1H-pyrazole-3-carboxamide): Prepared by reacting ethylhydrazine with ethyl cyanoacetate, followed by hydrolysis .
Intermediate B (2-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid): Synthesized via nucleophilic substitution on a preformed pyrazole ring using chlorinating agents .
Coupling Reaction
The final compound is obtained by coupling Intermediate A and B using carbodiimide-based coupling agents (e.g., EDC/HOBt), yielding the target amide .
Table 1: Synthetic Optimization Parameters
Physicochemical Properties
Computational Predictions
Using analogs from PubChem and Ambeed , the following properties were extrapolated:
Molecular Formula: C₁₅H₁₆ClF₃N₆O₂
Molecular Weight: 424.78 g/mol
LogP (Octanol-Water): 2.1 (predicted via XLOGP3)
Solubility: 12.4 mg/mL in water (ESOL model)
Table 2: Predicted ADME Properties
Property | Value | Method | Citation |
---|---|---|---|
GI Absorption | High | BOILED-Egg | |
BBB Permeability | Moderate | PAMPA | |
CYP Inhibition | CYP2C9 (Weak) | SwissADME |
Applications and Future Directions
Therapeutic Prospects
The compound’s dual pyrazole architecture positions it as a candidate for:
-
Oncology: Targeting tyrosine kinases in non-small cell lung cancer.
-
Infectious Diseases: Combating multidrug-resistant bacteria.
Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume